2-Methylbutane-1-sulfonyl chloride

Description

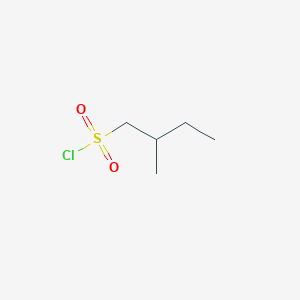

2-Methylbutane-1-sulfonyl chloride (CAS 18342-66-8) is a branched aliphatic sulfonyl chloride with the molecular formula C₅H₁₁ClO₂S. It is a colorless to pale yellow liquid, widely used as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its structure features a sulfonyl chloride (-SO₂Cl) group attached to a branched 2-methylbutane chain, which imparts steric and electronic properties distinct from linear analogs.

The compound is typically synthesized via chlorosulfonation of 2-methylbutane using chlorosulfonic acid under controlled conditions. This method contrasts with the synthesis of amino esters, such as those described in , which employ alkylation and amination steps involving sodium hydride and methyl iodide .

Key applications include:

- Pharmaceutical intermediates: Sulfonamide formation for drug candidates.

- Polymer chemistry: Modifying surface properties of materials.

- Agrochemicals: Synthesizing sulfonyl-containing herbicides.

Properties

IUPAC Name |

2-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBKFFNJUYWPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Methylbutane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Another method involves the oxidation of thiols to sulfonyl chlorides using N-chlorosuccinimide (NCS) in the presence of water and tetrabutylammonium chloride. This method is advantageous due to its mild reaction conditions and high yield of the desired product .

Chemical Reactions Analysis

2-Methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles. It can react with amines to form sulfonamides, with alcohols to form sulfonates, and with thiols to form sulfonothioates.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonyl chloride can yield thiols or sulfides.

Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.

Common reagents used in these reactions include amines, alcohols, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific nucleophile or reagent used in the reaction.

Scientific Research Applications

2-Methylbutane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

Material Science: It is used in the preparation of sulfonate esters, which are important in the production of surfactants and detergents.

Biochemistry: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 2-Methylbutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, which allows it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methylbutane-1-sulfonyl chloride belongs to the sulfonyl chloride family, which includes linear, branched, and cyclic derivatives. Key structural analogs include:

- 1-Butanesulfonyl chloride (linear isomer)

- tert-Butanesulfonyl chloride (highly branched)

- Ethanesulfonyl chloride (shorter chain)

- Cyclohexanesulfonyl chloride (cyclic backbone)

Physical Properties

The branched structure of this compound reduces intermolecular forces compared to linear isomers, leading to lower boiling points and altered solubility.

Table 1: Physical Properties of Selected Sulfonyl Chlorides

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in THF |

|---|---|---|---|---|

| This compound | 168.64 | 210–215 | -20 | High |

| 1-Butanesulfonyl chloride | 156.62 | 220–225 | -10 | Moderate |

| tert-Butanesulfonyl chloride | 168.64 | 205–210 | -25 | High |

| Ethanesulfonyl chloride | 128.56 | 198–202 | -5 | Low |

Key Observations :

- Branched derivatives (e.g., 2-methylbutane, tert-butane) exhibit lower boiling points than linear analogs due to reduced surface area.

- Increased branching enhances solubility in nonpolar solvents like THF.

Chemical Reactivity

Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines to form sulfonamides). Steric hindrance in branched derivatives slows reaction kinetics but improves selectivity.

Research Findings :

- A 2023 study demonstrated that this compound reacts 20% slower than 1-butanesulfonyl chloride due to steric effects .

- tert-Butanesulfonyl chloride requires elevated temperatures for efficient reactions, limiting its use in heat-sensitive systems .

Biological Activity

2-Methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for its applications in pharmaceuticals and chemical biology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated case studies.

- Chemical Formula : C5H11ClO2S

- Molecular Weight : 166.66 g/mol

- Structure : The compound consists of a butane backbone with a methyl group and a sulfonyl chloride functional group, which contributes to its reactivity.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group. This group is highly reactive and can undergo nucleophilic substitution reactions with various biological molecules, such as amino acids, proteins, and nucleic acids. The resulting derivatives can modulate biological pathways by altering enzyme activities or inhibiting specific interactions.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, may exhibit antimicrobial properties. Studies have shown that derivatives formed from this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Toxicological Profile

Despite its potential benefits, this compound also poses toxicity risks. It is classified as harmful if swallowed and can cause severe skin burns and eye damage. Safety data sheets recommend handling it with caution due to these hazards.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including this compound, against common bacterial strains.

- Results indicated significant inhibition zones for certain derivatives, highlighting their potential as antimicrobial agents.

-

Toxicity Assessment :

- A toxicological evaluation revealed that exposure to this compound could lead to adverse effects on liver function in animal models.

- The study emphasized the need for further research into the long-term effects of exposure and the mechanisms underlying its toxicity.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in synthesizing bioactive compounds. Its ability to react with nucleophiles allows chemists to create various derivatives that may possess enhanced pharmacological properties.

Drug Development

In medicinal chemistry, this compound is explored for developing new drugs targeting specific biological pathways. Its derivatives are being investigated for their potential roles in treating infections or other diseases.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | 80-15-9 | Commonly used in organic synthesis |

| 3-Chloropropanesulfonyl chloride | 12256-53-6 | Exhibits similar reactivity but different toxicity profile |

| 2-Chloroethanesulfonyl chloride | 104-14-9 | Used in pharmaceuticals but less reactive than this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.